8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H5BrClN3 It is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine, chlorine, and methyl substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromo-5-chloropyridine with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: Further cyclization can occur with other reagents to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce nitroso or nitro derivatives .
Scientific Research Applications
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-1,2,4-triazolo[1,5-a]pyridine
Uniqueness
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the triazole and pyridine rings provides a distinct scaffold for the development of new compounds with potential therapeutic applications .
Biological Activity
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 1159813-15-6) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H5BrClN3
- Molecular Weight: 246.49 g/mol
- Structure: The compound features a triazole ring fused with a pyridine structure, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
The compound's mechanism appears to involve the inhibition of specific kinases and pathways associated with cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity. It has been tested against various pathogens and shown to be effective in inhibiting Chlamydia species.
This suggests potential applications in developing new antimicrobial agents targeting specific infections.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Studies have reported significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Study on Anticancer Efficacy
A recent study investigated the efficacy of this compound against breast cancer cells (MCF7). The results indicated that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. The study concluded that this compound could be a lead candidate for further development in breast cancer therapy .
Synthesis and Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications to the triazole and pyridine rings can enhance biological activity. For instance, substituents at specific positions on the triazole ring have been linked to increased potency against certain cancer types .
Properties
IUPAC Name |
8-bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-10-7-6(8)2-5(9)3-12(7)11-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNJSAITZTGCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=N1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855731 |
Source
|
Record name | 8-Bromo-6-chloro-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159813-15-6 |
Source
|
Record name | 8-Bromo-6-chloro-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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